1-Chloro-2,2,2-trifluoroethyl radical

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

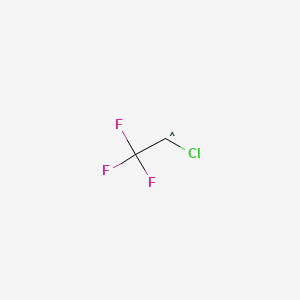

1-Chloro-2,2,2-trifluoroethyl radical, also known as this compound, is a useful research compound. Its molecular formula is C2HClF3 and its molecular weight is 117.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for generating the 1-chloro-2,2,2-trifluoroethyl radical in laboratory settings?

- Methodological Answer : The radical is typically synthesized via halogen exchange or substitution reactions. For example, 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether (isoflurane) can be produced by reacting hexachloroethane with hydrogen fluoride, followed by dechlorination . Computational tools like Reaxys-RN (reaction ID 1852087) provide validated synthetic pathways, including one-step methods using stable sulfonyl precursors (e.g., 2-((1-chloro-2,2,2-trifluoroethyl)sulfonyl)benzothiazole) . Purity (>98%) is confirmed via GC analysis .

Q. What spectroscopic and analytical methods are recommended for characterizing the this compound?

- Methodological Answer : Use GC-MS for quantifying purity (>98% threshold) and NMR (¹H, ¹³C, ¹⁹F) to confirm structural integrity . Boiling point (48.5°C) and refractive index (1.3002 at 20°C) serve as critical physical identifiers . For radical stability studies, electron paramagnetic resonance (EPR) spectroscopy is ideal, though not explicitly covered in the evidence.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to OSHA/NIOSH exposure limits (2 ppm maximum for halogenated anesthetics) . Use fume hoods for vapor containment, and wear PPE (gloves, goggles) to mitigate skin/eye irritation (H315, H319 hazard codes) . Emergency procedures include rinsing exposed areas (P305+P351+P338) and immediate medical consultation for inhalation (P304+P340) .

Advanced Research Questions

Q. How does the stability of the this compound influence its reactivity in free radical chain reactions?

- Methodological Answer : Stability is governed by hyperconjugation from the trifluoromethyl group, which delocalizes the unpaired electron. Experimental GC data show deviations from predicted product ratios (e.g., 64% tertiary vs. 36% primary chlorination products in free radical substitution reactions with 2,3-dimethylbutane), suggesting kinetic selectivity over thermodynamic control . Computational modeling (e.g., DFT) is recommended to map energy barriers.

Q. How do solvent polarity and temperature affect regioselectivity in addition reactions involving this radical?

- Methodological Answer : Nonpolar solvents (e.g., hexane) favor halogen addition to electron-deficient sites, while polar aprotic solvents (e.g., DMSO) stabilize charge-separated intermediates. For example, electrophilic addition of halogens (Cl₂, Br₂) at -20°C enhances selectivity for terminal positions due to reduced radical mobility . Reaction optimization requires controlled temperature gradients and in situ monitoring via FT-IR.

Q. What role does the this compound play in synthesizing trifluoromethylated heterocycles?

- Methodological Answer : The radical acts as a trifluoromethylidene precursor in Julia olefination reactions. For instance, reacting with aldehydes via the Julia protocol yields trifluoroalkylidene derivatives, which cyclize to form triazoles or pyridines under catalytic conditions . Key reagents include sodamide and sulfuryl chloride, with reaction progress tracked by TLC (silica gel, hexane/EtOAc 9:1) .

Q. How can computational tools improve the design of experiments involving this radical?

- Methodological Answer : AI-driven platforms (e.g., PISTACHIO, BKMS_METABOLIC) predict feasible reaction pathways by mining databases like Reaxys. For example, retrosynthesis algorithms prioritize routes with minimal steps and high atom economy, such as halogen exchange from CF₃CCl₃ . Molecular dynamics simulations further model solvent effects on radical lifetime.

属性

CAS 编号 |

28760-99-8 |

|---|---|

分子式 |

C2HClF3 |

分子量 |

117.48 g/mol |

InChI |

InChI=1S/C2HClF3/c3-1-2(4,5)6/h1H |

InChI 键 |

CTENKSWCSGOOLI-UHFFFAOYSA-N |

SMILES |

[CH](C(F)(F)F)Cl |

规范 SMILES |

[CH](C(F)(F)F)Cl |

Key on ui other cas no. |

28760-99-8 |

同义词 |

1-chloro-2,2,2-trifluoroethyl radical |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。